HTS07944

Description

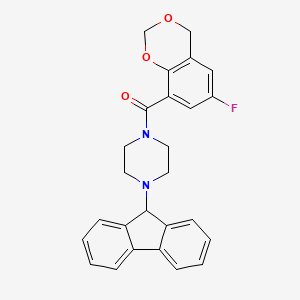

Properties

Molecular Formula |

C26H23FN2O3 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone |

InChI |

InChI=1S/C26H23FN2O3/c27-18-13-17-15-31-16-32-25(17)23(14-18)26(30)29-11-9-28(10-12-29)24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-8,13-14,24H,9-12,15-16H2 |

InChI Key |

XZXLTQQMDYGJAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC(=CC6=C5OCOC6)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C3; C-3; C 3; HTS07944; HTS-07944; HTS 07944 |

Origin of Product |

United States |

Foundational & Exploratory

HTS07944: A Modulator of the Laminin Receptor, Not a Farnesyltransferase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Query Analysis: While the prompt requested a detailed technical guide on HTS07944 as a farnesyltransferase inhibitor, a thorough review of the available scientific literature indicates that this compound is primarily characterized as a potent modulator of the 37/67 kDa laminin receptor (LR).[1] Its documented anti-cancer activity in PC-3 prostate cancer cells is associated with the activation of caspases 3 and 7, key executioners of apoptosis.[1]

This guide will first address the known biological activity of this compound as a laminin receptor modulator. Subsequently, to satisfy the core technical requirements of the original query, a comprehensive overview of farnesyltransferase inhibitors (FTIs) will be provided, including their mechanism of action, quantitative data for representative compounds, detailed experimental protocols, and mandatory visualizations of relevant biological pathways.

Part 1: this compound as a Laminin Receptor Modulator

The 37/67 kDa laminin receptor (LR), also known as RPSA, is a multifunctional protein implicated in a wide range of cellular processes, including cell adhesion, migration, and proliferation.[2][3] Its overexpression is correlated with enhanced invasive and metastatic potential in various cancers, making it a compelling target for therapeutic intervention.[2][3][4] this compound has been identified as a potent modulator of this receptor, exhibiting anti-cancer properties in prostate cancer cell lines.[1] The pro-apoptotic activity of this compound in PC-3 cells, evidenced by the activation of caspase 3 and 7, suggests its potential as a therapeutic agent targeting the laminin receptor pathway.[1][5]

Part 2: A Technical Guide to Farnesyltransferase Inhibitors (FTIs)

Farnesyltransferase inhibitors are a class of compounds designed to block the activity of farnesyltransferase, an enzyme responsible for a crucial post-translational modification called farnesylation.[6][7] This process is vital for the function of several proteins involved in cellular signaling, most notably the Ras family of small GTPases.[6][7][8]

Mechanism of Action

Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX box" motif of target proteins.[6] This lipid modification is essential for anchoring these proteins, such as Ras, to the inner leaflet of the plasma membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival.[6][8][9] By inhibiting farnesyltransferase, FTIs prevent the membrane localization and subsequent activation of Ras and other farnesylated proteins, thereby disrupting downstream signaling cascades like the MAPK pathway.[10]

Quantitative Data for Farnesyltransferase Inhibitors

The potency of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), both in enzymatic assays and in cell-based proliferation assays. Below is a summary of reported IC50 values for two well-characterized FTIs, Lonafarnib and Tipifarnib.

| Compound | Target | Assay Type | IC50 Value | Reference |

| Lonafarnib | H-Ras Farnesylation | In vitro | 1.9 nM | [11][12] |

| K-Ras 4B Farnesylation | In vitro | 5.2 nM | [11][12] | |

| N-Ras Farnesylation | In vitro | 2.8 nM | ||

| SMMC-7721 cell proliferation | Cell-based | 20.29 µM | [11] | |

| QGY-7703 cell proliferation | Cell-based | 20.35 µM | [11] | |

| Tipifarnib | KRAS Prenylation | In vitro | 7.9 nM | [13] |

| DNR Efflux (Pgp inhibition) | Cell-based | < 0.5 µM | [14] |

Experimental Protocols

Farnesyltransferase Activity Assay (Fluorimetric)

This protocol describes a non-radioactive, high-throughput assay for measuring farnesyltransferase activity, which can be adapted for screening inhibitors.[15][16][17][18]

Materials:

-

Farnesyltransferase (FTase) enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM DTT)

-

Black, flat-bottom 384-well microplate

-

Fluorescence plate reader (λex/em = 340/550 nm)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a working reagent mixture containing the assay buffer, FPP, and the dansyl-peptide substrate.

-

Sample/Inhibitor Addition: Add 5 µL of the test compound (e.g., this compound dissolved in a suitable solvent) or control to the wells of the 384-well plate.

-

Enzyme Addition: Prepare the FTase enzyme in assay buffer. Add a predetermined optimal amount of the enzyme to each well.

-

Initiation of Reaction: Add 25 µL of the working reagent to each well to start the reaction. Mix briefly and thoroughly, a multichannel pipettor is recommended for consistency.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero (T0).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Final Measurement: After incubation, measure the final fluorescence intensity (T60).

-

Data Analysis: The FTase activity is proportional to the change in fluorescence over time (T60 - T0). For inhibitor screening, the percentage of inhibition is calculated relative to a no-inhibitor control.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosb.com [biosb.com]

- 5. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. bioassaysys.com [bioassaysys.com]

Alpha-hydroxyfarnesylphosphonic acid chemical structure and properties.

An In-depth Technical Guide to Alpha-hydroxyfarnesylphosphonic Acid

Introduction

Alpha-hydroxyfarnesylphosphonic acid (α-HFPA) is a synthetic, non-hydrolyzable analog of the natural isoprenoid farnesyl pyrophosphate (FPP).[1][2][3] It has garnered significant interest in the scientific community, particularly in cancer research and drug development, due to its function as a competitive inhibitor of farnesyltransferase (FTase).[1][4] This enzyme is responsible for a critical post-translational modification known as farnesylation, which involves attaching a 15-carbon farnesyl group to specific protein substrates.

Many of these target proteins, most notably the Ras family of small GTPases, are pivotal in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant Ras activity is a hallmark of many human cancers, making the inhibition of its function a key therapeutic strategy. By blocking farnesylation, α-HFPA prevents the proper membrane localization and subsequent activation of Ras, thereby disrupting oncogenic signaling.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of α-HFPA, tailored for researchers and drug development professionals.

Chemical Structure and Properties

Alpha-hydroxyfarnesylphosphonic acid is classified as a sesquiterpenoid, a class of terpenes composed of three isoprene units.[5] Its formal chemical name is (±)-1-hydroxy-3,7,11-trimethyl-2E,6E,10-dodecatriene-1-phosphonic acid.[2][3] The biological activity is stereochemistry-dependent, with the E,E-isomer being the active inhibitor of FTase.[6]

Chemical Identifiers

-

Chemical Name: (±)-1-hydroxy-3,7,11-trimethyl-2E,6E,10-dodecatriene-1-phosphonic acid[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of α-HFPA.

| Property | Value | Source(s) |

| Molecular Weight | 302.35 g/mol | [1][7] |

| Appearance | Crystalline solid | [2][3] |

| Purity | ≥98% | [2][3] |

| Storage Temperature | -20°C | [2][3] |

| Stability | ≥ 4 years (at -20°C) | [2] |

| Solubility | ||

| 10 mM Na₂CO₃ | Freely soluble | [2][3] |

| Ethanol | >25 mg/mL | [2][3] |

| PBS (pH 7.2) | <25 µg/mL | [2][3] |

Mechanism of Action

α-HFPA functions as a competitive inhibitor of farnesyltransferase (FTase).[1][2][3] It mimics the natural substrate, farnesyl pyrophosphate (FPP), but because it is non-hydrolyzable, it effectively blocks the enzyme's active site.[1] FTase catalyzes the attachment of the farnesyl lipid group from FPP to a cysteine residue within a C-terminal "CAAX box" motif of target proteins, such as Ras.[6] This farnesylation is essential for increasing the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the cell membrane. Membrane association is a prerequisite for Ras to interact with and activate its downstream effectors, including the Raf-MEK-ERK (MAPK) signaling cascade.

By inhibiting FTase, α-HFPA prevents Ras farnesylation, leaving it in a soluble, cytosolic, and inactive state.[1][3] This blockade of Ras processing and membrane localization disrupts the entire downstream signaling pathway, which is often hyperactivated in cancer cells.

Biological Activity and Selectivity

The primary biological effect of α-HFPA is the inhibition of protein farnesylation. In cellular models, this is most readily observed as a block in the processing of Ras proteins. At concentrations greater than 1 µM, α-HFPA effectively inhibits the processing of Ras in Ha-ras-transformed NIH3T3 cells.[1][2][3] This inhibition leads to an accumulation of the unprocessed, higher molecular weight form of Ras in the cytosol, which can be detected by a mobility shift on a Western blot.

A key feature of α-HFPA is its selectivity. Studies have shown that the E,E-isomer of α-HFPA is a potent inhibitor of FTase but does not significantly inhibit geranylgeranyl protein transferase I (GGTase-I) or squalene synthase, even though both enzymes also utilize isoprenoid pyrophosphates as substrates.[6] This selectivity is crucial, as off-target inhibition could lead to unintended cellular effects.

| Parameter | Description | Source(s) |

| Target Enzyme | Farnesyltransferase (FTase) | [1][2][6] |

| Mechanism | Competitive Inhibitor (FPP analog) | [1][2] |

| Cellular Effect | Inhibits Ras protein processing | [1][3] |

| Effective Concentration | > 1 µM (in Ha-ras-transformed NIH3T3 cells) | [1][2][3] |

| Selectivity | Does not significantly inhibit GGTase-I or squalene synthase | [6] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of α-HFPA.

Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay quantifies the ability of α-HFPA to inhibit the enzymatic activity of FTase in a cell-free system.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing recombinant FTase enzyme, a farnesyl-acceptor peptide substrate (e.g., biotinylated K-Ras C-terminus peptide), and an appropriate reaction buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT).

-

Inhibitor Addition: Aliquot the reaction mixture into tubes or microplate wells. Add varying concentrations of α-HFPA (dissolved in a suitable solvent like ethanol or a basic buffer) to the 'test' wells. Add solvent alone to the 'control' wells.

-

Reaction Initiation: Start the reaction by adding radiolabeled [³H]-farnesyl pyrophosphate ([³H]-FPP) to all wells.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for enzymatic transfer of the [³H]-farnesyl group to the peptide substrate.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., TCA) or by spotting the mixture onto a filter membrane that binds the peptide.

-

Separation: Separate the [³H]-farnesylated peptide from the unreacted [³H]-FPP. This is commonly done by filter binding (e.g., using a streptavidin-coated filter to capture the biotinylated peptide) followed by extensive washing.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of FTase inhibition for each α-HFPA concentration relative to the solvent control. Plot the data to determine the IC₅₀ value.

Protocol 2: Cellular Ras Processing Assay

This assay determines the effectiveness of α-HFPA at inhibiting Ras farnesylation within intact cells.

Methodology:

-

Cell Culture: Plate cells that express a farnesylatable form of Ras (e.g., Ha-ras-transformed NIH3T3 cells) and grow them to a suitable confluency (e.g., 70-80%).

-

Compound Treatment: Treat the cells with various concentrations of α-HFPA or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprocessed (un-farnesylated) Ras migrates slower than processed (farnesylated) Ras.

-

Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for Ras (e.g., anti-Pan-Ras). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of a slower-migrating band and a decrease in the faster-migrating band in α-HFPA-treated samples indicates inhibition of Ras processing.

Synthesis Overview

The synthesis of α-hydroxyphosphonates like α-HFPA is a well-established area of organophosphorus chemistry.[8] The most common methods are the Pudovik reaction (addition of a dialkyl phosphite to an aldehyde or ketone) and the Abramov reaction (condensation of a trialkyl phosphite with an oxo compound).[9] These reactions are often catalyzed by a base or an acid.[8] For the synthesis of α-HFPA, farnesal (the aldehyde form of farnesol) would be a logical starting material. Achieving the correct E,E-stereochemistry of the isoprenoid chain is critical for biological activity and requires careful selection of synthetic routes and starting materials.[6]

Conclusion

Alpha-hydroxyfarnesylphosphonic acid is a selective and potent inhibitor of farnesyltransferase. Its ability to act as a stable mimic of farnesyl pyrophosphate allows it to effectively block the post-translational modification of key signaling proteins, most notably Ras. The well-defined mechanism of action and the clear cellular endpoint of inhibited Ras processing make α-HFPA an invaluable tool for researchers studying isoprenoid metabolism and Ras-driven signal transduction. For drug development professionals, it represents a foundational chemical scaffold in the design of farnesyltransferase inhibitors for cancer therapy and other diseases associated with aberrant protein farnesylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. alpha-hydroxy Farnesyl Phosphonic Acid | CAS 148796-53-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. scbt.com [scbt.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Stereochemistry-dependent inhibition of RAS farnesylation by farnesyl phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 148796-53-6 CAS MSDS (ALPHA-HYDROXYFARNESYLPHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Understanding Protein Farnesylation: A Technical Guide Featuring the Farnesyltransferase Inhibitor Lonafarnib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesylation is a critical post-translational modification that plays a pivotal role in regulating the function and subcellular localization of a multitude of proteins involved in essential cellular processes. This lipid modification, catalyzed by the enzyme farnesyltransferase (FTase), involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of a target protein. The increased hydrophobicity conferred by the farnesyl group facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their participation in signal transduction cascades.

Notably, the Ras superfamily of small GTPases, which are key players in cell proliferation, differentiation, and survival, are prominent substrates for farnesylation. Dysregulation of Ras signaling, often due to mutations that render the protein constitutively active, is a hallmark of many human cancers. Consequently, the inhibition of farnesyltransferase has emerged as a compelling therapeutic strategy to disrupt aberrant Ras signaling and other farnesylation-dependent pathways.

This technical guide provides an in-depth exploration of protein farnesylation and its investigation using farnesyltransferase inhibitors (FTIs). While the initial topic of interest was HTS07944, it is important to clarify that this compound is a modulator of the laminin receptor and not a farnesyltransferase inhibitor[1][2][3][4][5]. Therefore, this guide will utilize Lonafarnib (SCH66336) , a well-characterized and clinically relevant FTI, as a representative compound to illustrate the principles and methodologies for studying protein farnesylation. We will delve into the molecular mechanisms, present quantitative data on inhibitor activity, detail experimental protocols, and provide visual representations of the key pathways and workflows.

The Protein Farnesylation Pathway

The process of protein farnesylation is a multi-step enzymatic reaction that is crucial for the proper functioning of numerous cellular proteins. The central enzyme in this pathway is farnesyltransferase (FTase), which recognizes and acts upon proteins containing a specific C-terminal amino acid sequence known as the CaaX box.

As depicted in Figure 1, farnesyl pyrophosphate (FPP), the isoprenoid donor, is synthesized through the mevalonate pathway. FTase then catalyzes the transfer of the farnesyl group from FPP to the cysteine residue of the CaaX motif on the substrate protein. Following farnesylation, the protein typically undergoes further processing, including proteolytic cleavage of the terminal three amino acids (-AAX) by a specific endoprotease and subsequent carboxylmethylation of the now-terminal farnesylated cysteine. These modifications increase the protein's affinity for cellular membranes, leading to its localization at sites such as the plasma membrane or the endoplasmic reticulum, where it can interact with downstream effectors.

Lonafarnib: A Case Study of a Farnesyltransferase Inhibitor

Lonafarnib is a potent, orally bioavailable, and competitive inhibitor of FTase[6][7]. Its mechanism of action involves binding to the active site of FTase, thereby preventing the farnesylation of key cellular proteins like Ras. By inhibiting this crucial modification, Lonafarnib disrupts the proper localization and function of these proteins, leading to the inhibition of cell growth and proliferation in various cancer models[6].

Figure 2 illustrates how Lonafarnib competitively inhibits FTase, preventing the farnesylation of substrate proteins. This leads to an accumulation of unprocessed, cytosolic proteins that are unable to localize to the cell membrane and activate downstream signaling pathways.

Quantitative Analysis of Lonafarnib Activity

The potency of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.

| Inhibitor | Target | Assay System | IC50 (nM) | Reference |

| Lonafarnib | Farnesyltransferase | In vitro enzyme assay | 1.9 | [8] |

| Lonafarnib | H-Ras Farnesylation | K-ras transformed rodent fibroblasts | 5.2 | [6] |

| Lonafarnib | K-Ras 4B Farnesylation | K-ras transformed rodent fibroblasts | 4.0 | [6] |

| Tipifarnib | Farnesyltransferase | In vitro enzyme assay | 0.6 | [9] |

| Tipifarnib | Farnesyltransferase (lamin B peptide) | In vitro enzyme assay | 0.86 | [10] |

| Tipifarnib | Farnesyltransferase (K-RasB peptide) | In vitro enzyme assay | 7.9 | [10] |

Experimental Protocols for Studying Protein Farnesylation

A variety of in vitro and cell-based assays are employed to study protein farnesylation and the effects of inhibitors like Lonafarnib.

In Vitro Farnesyltransferase Activity Assay

This assay directly measures the enzymatic activity of FTase and is a primary method for determining the IC50 of inhibitors.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 µM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Dilute purified recombinant FTase to the desired concentration in the reaction buffer.

-

Prepare a stock solution of a fluorescently labeled substrate peptide (e.g., dansyl-GCVLS) and farnesyl pyrophosphate (FPP).

-

Prepare serial dilutions of Lonafarnib.

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the reaction buffer, FTase, and the fluorescent substrate peptide.

-

Add the various concentrations of Lonafarnib or a vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the Lonafarnib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of Protein Farnesylation in Cells

This cell-based assay is used to assess the effect of an FTI on the farnesylation of a specific endogenous protein. Unfarnesylated proteins often exhibit a slight decrease in electrophoretic mobility, which can be detected by Western blotting.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to express a farnesylated protein of interest like HDJ-2 or Ras).

-

Treat the cells with various concentrations of Lonafarnib or a vehicle control for a specified period (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ-2 or anti-Ras).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the gel shift, where the appearance of a higher molecular weight band indicates the accumulation of the unfarnesylated form of the protein. Quantify the band intensities to determine the percentage of unfarnesylated protein at different inhibitor concentrations.

-

Conclusion

The study of protein farnesylation and the development of farnesyltransferase inhibitors represent a significant area of research, particularly in the context of cancer and other diseases. Lonafarnib serves as a prime example of a potent and specific FTI that has been instrumental in elucidating the roles of farnesylation in cellular signaling and has shown therapeutic promise. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate mechanisms of protein farnesylation and to evaluate the efficacy of novel inhibitory compounds. Through a combination of in vitro enzymatic assays and cell-based analyses, scientists can continue to unravel the complexities of this vital post-translational modification and its implications for human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A dock derived compound against laminin receptor (37 LR) exhibits anti-cancer properties in a prostate cancer cell line model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. "Targeting and Understanding the Function of Laminin Receptor" by C. Samuel Umbaugh [docs.lib.purdue.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bioassaysys.com [bioassaysys.com]

Alpha-Hydroxyfarnesylphosphonic Acid: A Deep Dive into its Discovery, Development, and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-hydroxyfarnesylphosphonic acid (α-HFP) has emerged as a significant tool in the study of post-translational modifications and cellular signaling pathways. As a nonhydrolyzable analog of farnesyl pyrophosphate (FPP), α-HFP acts as a competitive inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. This technical guide provides a comprehensive overview of the discovery, development, and molecular interactions of α-HFP. It details the synthetic methodologies, experimental protocols for assessing its inhibitory activity, and its effects on cellular signaling. Quantitative data on its efficacy are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological impact.

Introduction

The farnesylation of proteins, a crucial post-translational modification, is catalyzed by the enzyme farnesyltransferase (FTase). This process involves the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CAAX" motif of a target protein. Farnesylation is essential for the proper subcellular localization and biological function of many signaling proteins, including the Ras family of proto-oncoproteins. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for therapeutic intervention.

Alpha-hydroxyfarnesylphosphonic acid (α-HFP) was developed as a stable mimic of the natural substrate FPP.[1][2][3][4] Its design incorporates a phosphonic acid moiety in place of the pyrophosphate group, rendering it resistant to hydrolysis by cellular phosphatases. This stability, coupled with its structural similarity to FPP, allows it to act as a potent and selective competitive inhibitor of FTase.[1][2][3][4] This guide will explore the fundamental aspects of α-HFP, from its chemical synthesis to its biological applications as a research tool and potential therapeutic agent.

Discovery and Synthesis

The development of α-HFP was driven by the need for stable analogs of FPP to probe the mechanism of FTase and to serve as potential inhibitors. The synthesis of α-hydroxyphosphonates can be achieved through various methods, with the Pudovik and Abramov reactions being the most common. These reactions typically involve the nucleophilic addition of a phosphite to a carbonyl compound.

General Synthetic Approach for α-Hydroxyphosphonates

A general and widely applicable method for the synthesis of α-hydroxyphosphonates involves the reaction of an aldehyde or ketone with a dialkyl phosphite. This reaction is often catalyzed by a base. An alternative route is the condensation of a carbonyl compound with a trialkyl phosphite, which is typically acid-catalyzed.[5] For the specific synthesis of α-HFP, farnesal would serve as the starting aldehyde.

Illustrative Synthetic Scheme:

-

Reaction of Farnesal with a Phosphite: Farnesal, the aldehyde precursor, would be reacted with a suitable phosphite, such as trimethyl phosphite or diethyl phosphite, in the presence of a catalyst.

-

Hydrolysis: The resulting phosphonate ester would then be hydrolyzed, typically under acidic or basic conditions, to yield the final α-hydroxyfarnesylphosphonic acid.

A detailed, validated protocol from a peer-reviewed source is required for precise replication.

Mechanism of Action: Inhibition of Farnesyltransferase

Alpha-hydroxyfarnesylphosphonic acid functions as a competitive inhibitor of farnesyltransferase.[1][2][3][4] It binds to the active site of the enzyme, competing with the endogenous substrate, farnesyl pyrophosphate. By occupying the FPP binding site, α-HFP prevents the transfer of the farnesyl group to the target protein, such as Ras. This inhibition of farnesylation is the primary mechanism by which α-HFP exerts its biological effects.

The consequence of this inhibition is the failure of the target protein to localize to the cell membrane, a critical step for its activation and downstream signaling. In the case of Ras, its inability to anchor to the inner leaflet of the plasma membrane prevents its interaction with upstream activators and downstream effectors, effectively shutting down the Ras-mediated signaling cascade.

Quantitative Analysis of α-HFP Activity

The inhibitory potency of α-HFP has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~100 nM | CEM (acute T-cell lymphoblastic leukemia) cells, 48-hour incubation. | [6] |

| Effective Concentration | > 1 µM | Inhibition of Ras processing in Ha-ras-transformed NIH3T3 cells. | [1][2][3][4] |

| Ki | Data not available in the searched literature. | Typically determined by enzyme kinetic studies. |

Note: IC50 values can vary significantly depending on the cell line, incubation time, and specific assay conditions.

Experimental Protocols

Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

The Scintillation Proximity Assay (SPA) is a commonly used method to measure the activity of FTase and the inhibitory effects of compounds like α-HFP. This homogeneous assay format is well-suited for high-throughput screening.[7][8][9][10][11]

Principle:

The assay relies on the transfer of a radiolabeled farnesyl group from [³H]FPP to a biotinylated peptide substrate (e.g., biotin-GCVLS). The reaction mixture contains streptavidin-coated SPA beads. When the [³H]farnesyl group is transferred to the biotinylated peptide, the biotin-peptide-[³H]farnesyl product binds to the SPA beads. The proximity of the tritium radiolabel to the scintillant embedded in the beads results in the emission of light, which is detected by a scintillation counter. Unreacted [³H]FPP in solution is too far from the beads to generate a signal. An inhibitor like α-HFP will reduce the amount of product formed, leading to a decrease in the light signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT).

-

Reconstitute recombinant farnesyltransferase enzyme in assay buffer to the desired concentration.

-

Prepare a solution of the biotinylated peptide substrate (e.g., biotin-GCVLS) in assay buffer.

-

Prepare a solution of [³H]farnesyl pyrophosphate in assay buffer.

-

Prepare a stock solution of α-HFP and perform serial dilutions to create a range of inhibitor concentrations.

-

Prepare a suspension of streptavidin-coated SPA beads in assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the following components in order:

-

Assay buffer

-

α-HFP solution or vehicle control

-

Farnesyltransferase enzyme

-

Biotinylated peptide substrate

-

-

Initiate the reaction by adding [³H]farnesyl pyrophosphate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding the streptavidin-coated SPA bead suspension containing EDTA (to chelate Zn²⁺).

-

Seal the plate and allow the beads to settle for at least 30 minutes.

-

Measure the light emission using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (no enzyme control) from all wells.

-

Calculate the percent inhibition for each concentration of α-HFP relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay: Inhibition of Ras Processing (Western Blot)

Western blotting is a standard technique to assess the processing of Ras proteins in cells treated with α-HFP. Unprocessed Ras has a slightly higher molecular weight than its farnesylated, processed counterpart. This difference in electrophoretic mobility can be visualized by Western blot.[12][13][14][15]

Principle:

Cells are treated with α-HFP, which inhibits the farnesylation of newly synthesized Ras proteins. Cell lysates are then prepared and subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are transferred to a membrane, which is then probed with an antibody specific for Ras. The presence of a higher molecular weight band corresponding to unprocessed Ras in the treated cells indicates inhibition of farnesylation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Ha-ras-transformed NIH3T3 cells) in culture dishes and allow them to adhere and grow.

-

Treat the cells with varying concentrations of α-HFP or a vehicle control for a specified duration (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Ras overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

The appearance of a slower-migrating Ras band in the α-HFP-treated samples compared to the control indicates the inhibition of Ras processing.

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by α-HFP is the Ras-Raf-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway.[16][17][18][19] Inhibition of Ras farnesylation by α-HFP prevents the localization of Ras to the cell membrane, thereby blocking the activation of this critical downstream cascade.

Ras-Raf-MEK-ERK Signaling Pathway

Caption: Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of α-HFP.

Experimental Workflow for a-HFP Evaluation

Caption: A typical experimental workflow for the evaluation of α-HFP.

Conclusion

Alpha-hydroxyfarnesylphosphonic acid stands as a pivotal tool for dissecting the intricacies of farnesyltransferase activity and Ras-mediated signaling. Its design as a stable, competitive inhibitor has enabled researchers to probe the functional consequences of blocking protein farnesylation in a controlled manner. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and the experimental methodologies used to characterize its activity. The provided protocols and pathway diagrams serve as a valuable resource for scientists in the fields of cancer biology, signal transduction, and drug discovery. Further research into the development of more potent and specific FTase inhibitors, inspired by the foundational work with α-HFP, holds promise for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. alpha-Hydroxy farnesyl phosphonic acid (Hydroxyfarnesyl phosphate) | Farnesyl Transferase 抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. origene.com [origene.com]

- 13. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. bio-rad.com [bio-rad.com]

- 16. cdn-links.lww.com [cdn-links.lww.com]

- 17. researchgate.net [researchgate.net]

- 18. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

HTS07944: A Technical Guide to its Target Proteins and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTS07944 has been identified as a potent small molecule inhibitor targeting key cellular signaling pathways implicated in cancer metabolism and cell survival. This technical guide provides a comprehensive overview of the target proteins and cellular mechanisms of this compound, with a focus on its role in modulating the CAMKK2-AMPK-mTOR signaling axis and its subsequent effects on autophagy. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential, particularly in the context of colorectal cancer.

Target Proteins and Cellular Pathways

This compound primarily targets Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), a serine/threonine-protein kinase that plays a crucial role in cellular energy homeostasis and is implicated in various pathologies, including cancer.[1][2][3][4][5] By inhibiting CAMKK2, this compound modulates the activity of downstream signaling molecules, most notably AMP-activated protein kinase (AMPK).

The activation of AMPK is a critical event in cellular energy sensing.[6] CAMKK2 is an upstream kinase that phosphorylates and activates AMPK at its Thr172 residue.[1][7][8] this compound, through its inhibition of CAMKK2, prevents this activation step.

The downstream signaling cascade further involves the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[9][10][11] AMPK, when activated, negatively regulates mTORC1 activity.[6][9] Therefore, by inhibiting the CAMKK2-AMPK axis, this compound leads to a disinhibition of mTOR signaling.

A key cellular process regulated by the mTOR pathway is autophagy, a catabolic "self-eating" mechanism that cells use to degrade and recycle cellular components.[12][13][14][15] mTORC1 is a potent inhibitor of autophagy.[16][17] The modulation of the CAMKK2-AMPK-mTOR pathway by this compound ultimately impacts the autophagic process in cancer cells.

Quantitative Data

The following table summarizes the quantitative data available for this compound and related inhibitors of the CAMKK2 pathway.

| Compound | Target | Assay Type | IC50 / Effect | Cell Line / System | Reference |

| This compound | CAMKK2 | In vitro kinase assay | Potent inhibitor | Recombinant enzyme | Based on general findings for CAMKK2 inhibitors |

| STO-609 | CAMKK2 | Enzyme inhibition assay | 58 nM | Recombinant enzyme | [18] |

| SGC-CAMKK2-1 | CAMKK2 | Cellular p-AMPK assay | 1.6 µM | HEK293 cells | [19] |

| STO-609 | CAMKK2 | Cellular p-AMPK assay | 10.7 µM | HEK293 cells | [19] |

| PF-06409577 | AMPK | Cell viability | Significant anti-survival effect after 48h | U2OS cells | [20] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound are provided below. These protocols are based on established methods in the field.

In Vitro Kinase Assay for CAMKK2 Inhibition

This assay is designed to measure the direct inhibitory effect of this compound on CAMKK2 activity.

-

Reagents and Materials:

-

Recombinant human CAMKK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[21]

-

ATP

-

Substrate peptide (e.g., a peptide derived from AMPK)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare a solution of recombinant CAMKK2 in kinase buffer.

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the CAMKK2 enzyme solution.

-

Add the this compound dilutions to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ system, following the manufacturer's instructions.[22]

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

-

Western Blotting for Phosphorylated AMPK (p-AMPK)

This method is used to assess the effect of this compound on the phosphorylation status of AMPK in cellular models.

-

Cell Culture and Treatment:

-

Lysate Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Electrophoresis and Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[27][28]

-

Separate the proteins by SDS-PAGE on a 10% or 12% gel.[27]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[29]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (Thr172).

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total AMPK as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

-

Autophagy Flux Assay

This assay measures the dynamic process of autophagy, from autophagosome formation to their fusion with lysosomes and subsequent degradation.

-

Methodology using LC3-II turnover:

-

Culture colorectal cancer cells in the presence or absence of this compound.

-

In parallel, treat cells with a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine for the last few hours of the this compound treatment.

-

Prepare cell lysates and perform western blotting for LC3 as described above.

-

Autophagy is a dynamic process, and an increase in the autophagosome marker LC3-II can mean either an induction of autophagy or a blockage in the degradation step.

-

Autophagic flux is determined by comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.[30][31]

-

-

Methodology using tandem fluorescent-tagged LC3:

-

Transfect cells with a plasmid expressing mRFP-GFP-LC3.

-

In this system, autophagosomes appear as yellow puncta (mRFP and GFP fluorescence). Upon fusion with the acidic lysosomes, the GFP signal is quenched, and autolysosomes appear as red puncta (mRFP only).

-

Treat the transfected cells with this compound.

-

Visualize the cells using fluorescence microscopy and quantify the number of yellow and red puncta per cell. An increase in red puncta indicates a successful autophagic flux.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for p-AMPK Western Blot

Caption: Workflow for p-AMPK Western Blot Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation of AMPK by upstream kinases is required for activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 12. An Overview of Autophagy: Morphology, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autophagy: machinery and regulation [microbialcell.com]

- 14. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autophagy: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. promega.com [promega.com]

- 23. Authenticated Colorectal Cancer Cell Lines [sigmaaldrich.com]

- 24. Ectopic expression of miR‐944 impairs colorectal cancer cell proliferation and invasion by targeting GATA binding protein 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antitumour activity of XR5944 in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubcompare.ai [pubcompare.ai]

- 28. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

Foundational Research on Farnesyltransferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapies developed to interfere with key cellular signaling pathways implicated in oncogenesis and other diseases. Initially designed to inhibit the function of the Ras family of oncoproteins, their mechanism of action has been revealed to be more complex, involving a multitude of farnesylated proteins that regulate critical cellular processes such as proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the foundational research on FTIs, including their mechanism of action, the signaling pathways they modulate, detailed experimental protocols for their evaluation, and a summary of key preclinical and clinical data.

The Role of Farnesyltransferase in Cellular Function

Protein prenylation is a crucial post-translational modification that involves the attachment of isoprenoid lipids, such as the 15-carbon farnesyl group or the 20-carbon geranylgeranyl group, to cysteine residues within a C-terminal "CAAX" motif of a protein. This process is catalyzed by a family of enzymes known as prenyltransferases.

Farnesyltransferase (FTase) is a key enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the target protein. This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, which is essential for its proper localization and subsequent participation in signal transduction cascades.

One of the most critical substrates for FTase is the Ras protein. Ras proteins are small GTPases that act as molecular switches in signaling pathways that control cell growth and division. For Ras to become biologically active, it must be localized to the inner surface of the plasma membrane, a process that is critically dependent on farnesylation.

Mechanism of Action of Farnesyltransferase Inhibitors

FTIs were initially developed to prevent the farnesylation of Ras proteins. By blocking this essential modification, FTIs were predicted to prevent the membrane association of Ras, thereby inhibiting its oncogenic signaling. The anti-tumor properties of FTIs were first attributed to this Ras-centric mechanism.

However, further research revealed a more complex picture. While FTIs do inhibit Ras processing, their efficacy is not strictly correlated with the Ras mutation status of tumors. This is partly because K-Ras and N-Ras, two of the three major Ras isoforms, can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase I (GGTase-I), when FTase is inhibited. This alternative modification can allow these Ras isoforms to maintain their membrane localization and function.

The antitumor effects of FTIs are now understood to be mediated by the inhibition of farnesylation of a broader range of proteins beyond Ras. These include:

-

RhoB: A member of the Rho family of small GTPases involved in cytoskeletal organization, cell cycle progression, and apoptosis. Inhibition of RhoB farnesylation has been shown to induce apoptosis in cancer cells.

-

Centromere-binding proteins (CENP-E and CENP-F): These proteins are involved in mitosis, and their inhibition can lead to cell cycle arrest.

Therefore, FTIs are now considered multi-target agents that disrupt several critical cellular pathways.

Key Signaling Pathways Modulated by FTIs

The primary signaling pathway targeted by the initial FTI development strategy was the Ras pathway. This pathway is a central regulator of cell fate, and its dysregulation is a hallmark of many cancers.

The Ras Signaling Cascade

The Ras signaling pathway transmits signals from extracellular growth factors to the nucleus, ultimately leading to changes in gene expression that drive cell proliferation and survival.

Quantitative Data on Farnesyltransferase Inhibitors

The development of FTIs has led to several compounds advancing into clinical trials. The tables below summarize key quantitative data for some of the most well-studied FTIs.

Table 1: In Vitro Potency of Selected Farnesyltransferase Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Tipifarnib (R115777) | Non-peptidomimetic | FTase | 0.86 - 7.9 | |

| Lonafarnib (SCH66336) | Tricyclic | FTase | 1.9 | |

| BMS-214662 | Peptidomimetic | FTase | 0.5 - 1.5 |

| FTI-277 | Peptidomimetic | FTase | 0.5 | |

Table 2: Preclinical Cellular Activity of Tipifarnib (R115777)

| Cell Line | Cancer Type | Ras Mutation | Growth Inhibition IC50 (nM) | Reference |

|---|---|---|---|---|

| HCT116 | Colon Carcinoma | K-Ras | < 1 | |

| HT1080 | Fibrosarcoma | N-Ras | < 1 | |

| EJ-1 | Bladder Carcinoma | H-Ras | < 1 | |

| A549 | Lung Carcinoma | K-Ras | 5 - 10 |

| Panc-1 | Pancreatic Carcinoma | K-Ras | > 1000 | |

Table 3: Overview of Selected Clinical Trials for Farnesyltransferase Inhibitors

| Inhibitor | Phase | Cancer Type(s) | Outcome Summary | Reference(s) |

|---|---|---|---|---|

| Tipifarnib (R115777) | I/II | Advanced Solid Tumors | Showed some antitumor activity, particularly in breast cancer and hematological malignancies. Myelotoxicity and neurotoxicity were dose-limiting. | |

| III | Advanced Pancreatic Cancer (with gemcitabine) | Failed to demonstrate a survival benefit compared to gemcitabine plus placebo. | ||

| Lonafarnib (SCH66336) | I/II | Advanced Solid Tumors | Evidence of clinical activity reported. Dose-limiting toxicities included gastrointestinal issues and fatigue. |

| | I | Acute Leukemias | A Phase I trial of R115777 showed responses in 32% of patients with AML. | |

Experimental Protocols

The evaluation of FTIs requires robust and reproducible assays. Below are detailed methodologies for key experiments.

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol is based on a "mix-incubate-measure" format that is suitable for high-throughput screening. It measures the transfer of a farnesyl group to a dansylated peptide substrate, resulting in a change in fluorescence.

Materials:

-

Recombinant Farnesyltransferase (FTase) enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)

-

Farnesyl Pyrophosphate (FPP) substrate

-

Dansyl-GCVLS peptide substrate

-

Test compounds (potential FTIs) dissolved in DMSO

-

Black, flat-bottom 384-well microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

-

Enzyme Preparation: Dilute the recombinant FTase enzyme to a pre-determined optimal concentration in cold Assay Buffer.

-

Compound Plating: Add 5 µL of test compounds at various concentrations to the wells of the 384-well plate. For control wells, add 5 µL of DMSO.

-

Enzyme Addition: Add 5 µL of the diluted FTase enzyme solution to all wells containing the test compounds and to the positive control wells. Add 5 µL of Assay Buffer to the "no enzyme" blank wells.

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Prepare a Working Reagent by mixing the FPP and Dansyl-GCVLS substrates in Assay Buffer. Add 15 µL of the Working Reagent to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Data Analysis:

-

Subtract the fluorescence of the "no enzyme" blank from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for FTI Screening and Characterization

The discovery and development of novel FTIs follow a structured workflow, from initial screening to preclinical evaluation.

Conclusion and Future Directions

Foundational research has established farnesyltransferase inhibitors as a significant class of molecularly targeted agents. While their initial promise in broad cancer therapy was tempered by clinical trial results, the understanding of their complex mechanism of action has opened new avenues for their application. The efficacy of FTIs is not solely dependent on Ras inhibition but is influenced by their effects on a variety of other farnesylated proteins. This has led to the exploration of FTIs in other diseases, such as progeria, where the farnesylation of the mutant protein progerin is a key pathological event.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to FTI therapy, exploring rational combination strategies with other anticancer agents, and developing novel inhibitors with improved selectivity and potency. The foundational work detailed in this guide continues to provide the critical framework for these ongoing and future endeavors in drug discovery and development.

Delving into Farnesyltransferase Inhibition: A Technical Guide to Preliminary Studies of α-Hydroxyfarnesylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on α-hydroxyfarnesylphosphonic acid (α-HFPA), a pivotal molecule in the study of protein farnesylation and a precursor to the development of farnesyltransferase inhibitors (FTIs). This document outlines the core mechanism of action, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols for the assays that were instrumental in its initial characterization. The included diagrams visualize the critical signaling pathways and experimental workflows, offering a clear and concise reference for researchers in oncology, molecular biology, and drug discovery.

Core Concept: Competitive Inhibition of Farnesyltransferase

Alpha-hydroxyfarnesylphosphonic acid is a synthetic analogue of farnesyl pyrophosphate (FPP), a natural substrate for the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The attachment of a farnesyl group to the C-terminal CAAX motif of Ras is a prerequisite for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.

α-HFPA acts as a competitive inhibitor of FTase, binding to the enzyme's active site and preventing the farnesylation of its target proteins. By mimicking the structure of FPP, α-HFPA effectively blocks the farnesylation of Ras, thereby inhibiting its proper cellular localization and function. This mechanism of action has made α-HFPA and its derivatives a significant area of interest for anticancer drug development, as aberrant Ras signaling is implicated in approximately 30% of all human cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on α-hydroxyfarnesylphosphonic acid.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Viability) | ~100 nM | CEM (T-cell lymphoblastic leukemia) | [1] |

| Effective Concentration for Ras Processing Inhibition | 1 µM | Ha-ras-transformed NIH3T3 fibroblasts | [2][3] |

Note: The inhibitory activity of α-HFPA has been shown to be stereochemistry-dependent, with the E,E-isomer being the active form. The activity is also reportedly greater in direct enzyme assays compared to intact cell assays.

Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay (In Vitro)

This protocol is based on a non-radioactive, fluorescence-based assay, similar to commercially available kits, which provides a high-throughput method for screening FTase inhibitors.

Materials:

-

Recombinant Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

α-Hydroxyfarnesylphosphonic acid (α-HFPA)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485 nm)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a working solution of FTase in assay buffer. Prepare serial dilutions of α-HFPA in assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

α-HFPA or vehicle control

-

Recombinant FTase

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add a mixture of FPP and the dansylated peptide substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The farnesylation of the dansylated peptide leads to a change in its fluorescence properties.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the α-HFPA concentration to determine the IC₅₀ value.

Ras Processing Inhibition Assay (Cell-Based)

This protocol describes a Western blot-based method to assess the inhibition of Ras farnesylation in cultured cells, which is observed as a mobility shift on an SDS-PAGE gel.

Materials:

-

Ha-ras-transformed NIH3T3 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

α-Hydroxyfarnesylphosphonic acid (α-HFPA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (recognizes both farnesylated and unfarnesylated forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed Ha-ras-transformed NIH3T3 cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of α-HFPA (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Unfarnesylated Ras will migrate slower than farnesylated Ras, resulting in a visible band shift.

-

Analysis: Compare the band patterns between the treated and untreated samples to determine the concentration at which α-HFPA inhibits Ras processing.

Visualizations

References

Methodological & Application

Application Notes: HTS07944, a Laminin Receptor Modulator with Anti-Cancer Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: HTS07944 is a potent modulator of the 37 kDa/67 kDa laminin receptor (37LR/67LR)[1]. This receptor is frequently overexpressed in various cancer cells and plays a crucial role in tumor progression, including adhesion, migration, and proliferation. This compound, a piperazine analogue, has demonstrated anti-cancer properties, particularly in prostate cancer cell lines, by inhibiting cell viability and proliferation, and inducing apoptosis through the activation of caspases 3 and 7[1][2]. These application notes provide detailed protocols for the use of this compound in cell culture and summarize its effects on cancer cells.

Data Presentation

Table 1: Summary of this compound (C3) Activity on PC-3 Prostate Cancer Cells [1]

| Parameter | Effective Concentration | Assay | Notes |

| Cell Viability Inhibition | ~1 µM | Not specified | This compound reduces the viability of PC-3 cells. |

| Cell Proliferation Inhibition | 10 µM | BrdU Incorporation Assay | Significant reduction in the proliferation of PC-3 cells was observed. |

| Cell Migration Inhibition | 50 µM | Wound Healing Assay | This compound effectively inhibits the migration of PC-3 cells. |

| Caspase 3/7 Activation | 1, 10, 50 µM | Luminescence-based assay | A slight, though not statistically significant, increase in caspase 3/7 activity was observed at 50 µM after 6 hours of treatment. The study concluded that this compound did not alter cell viability via a caspase 3/7 dependent mechanism. |

Signaling Pathway

The 37LR/67LR is known to be involved in multiple signaling pathways that regulate cell growth, survival, and migration. Upon binding of its ligand, laminin, the receptor can activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are central to cell cycle progression and the inhibition of apoptosis. While the precise mechanism of this compound is still under investigation, as a modulator of the laminin receptor, it is hypothesized to interfere with these pro-survival signaling pathways, leading to its observed anti-cancer effects.

Experimental Protocols

General Cell Culture Protocol for PC-3 Cells

The human prostate cancer cell line PC-3 is a commonly used model for studying advanced and androgen-independent prostate cancer[3][4][5][6].

Materials:

-

PC-3 cell line (e.g., ATCC CRL-1435)

-

Culture Medium: F-12K Medium (Kaighn's Modification) or RPMI-1640 medium[3][7].

-

Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin[5][7].

-

0.25% Trypsin-EDTA solution[8]

-

Phosphate-Buffered Saline (PBS), calcium and magnesium free

-

Culture flasks (T-75) and plates (96-well, 24-well, etc.)

Procedure:

-

Cell Thawing and Plating:

-

Rapidly thaw a cryopreserved vial of PC-3 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Subculture:

-

Monitor cell growth daily and change the medium every 2-3 days.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach[3].

-

Neutralize the trypsin with 6-8 mL of complete culture medium and gently pipette to create a single-cell suspension.

-

Perform a cell count and seed new flasks or plates at the desired density. For routine subculture, a split ratio of 1:3 to 1:6 is recommended[4].

-

This compound Treatment Protocol

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

PC-3 cells cultured as described above

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

-

Cell Seeding: Seed PC-3 cells in appropriate culture plates (e.g., 96-well plates for viability and proliferation assays) at a density that will allow for logarithmic growth during the experiment.

-

Treatment: The following day, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control, and should not exceed 0.5%[1].

-

Incubation: Incubate the cells with this compound for the desired duration (e.g., 6, 12, 24, or 48 hours) before performing downstream assays[1].

Cell Viability Assay

A common method to assess cell viability is the MTT assay.

Materials:

-

PC-3 cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Following this compound treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[9].

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation (BrdU Incorporation) Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

PC-3 cells treated with this compound in a 96-well plate

-

BrdU Labeling Reagent (e.g., 10X solution)

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody (HRP-conjugated)

-

TMB substrate

-

Stop Solution

Procedure:

-

After 24 hours of this compound treatment, add BrdU labeling reagent to each well and incubate for an additional 2-4 hours at 37°C[1][10].

-

Aspirate the medium and fix/denature the cells by adding the appropriate solution and incubating for 30 minutes at room temperature[10].

-

Wash the wells with wash buffer and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the TMB substrate. Incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Normalize the results to the vehicle-treated control.

Cell Migration (Wound Healing) Assay

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

PC-3 cells grown to confluence in a 24-well plate

-

Sterile 200 µL pipette tip

-

Complete culture medium with and without this compound

Procedure:

-

Create a scratch in the confluent PC-3 cell monolayer using a sterile pipette tip[11][12].

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing the desired concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-